Fmoc-L-2-Amino-4-bromo-4-pentenoic acid

Vue d'ensemble

Description

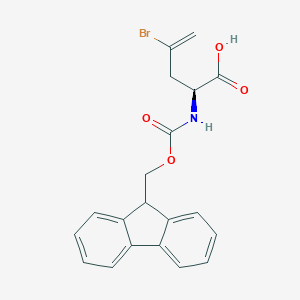

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom, and a pentenoic acid moiety. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for Fmoc-L-2-Amino-4-bromo-4-pentenoic acid involve large-scale synthesis using automated peptide synthesizers. These methods are designed to produce the compound in bulk quantities while maintaining high purity and consistency. The process includes rigorous quality control measures to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure.

Coupling Reactions: It is commonly used in peptide coupling reactions to form peptide bonds

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling reagents such as carbodiimides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions result in the formation of peptide bonds .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is primarily utilized in solid-phase peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for the selective deprotection of amino acids during the synthesis process, facilitating the construction of complex peptides with specific sequences and functional groups .

Neuroscience Research

This compound serves as a valuable tool for studying neurotransmitter systems, particularly in understanding the role of amino acids in synaptic transmission. Its unique structure may influence receptor binding and enzyme activity, making it relevant for neurological studies .

Pharmaceutical Development

This compound is explored as a precursor in the synthesis of novel therapeutic agents aimed at treating neurological disorders. Its brominated side chain may enhance lipophilicity, potentially improving pharmacokinetic properties .

Biochemical Studies

Researchers utilize this compound to investigate enzyme activity and metabolic pathways. Understanding how it interacts with various biomolecules can provide insights into biochemical mechanisms within living organisms .

Analytical Chemistry

The compound is also employed in developing analytical methods for detecting and quantifying amino acids in various samples, thereby enhancing the accuracy of biochemical analyses .

Material Science

Emerging research indicates potential applications of this compound in creating biocompatible materials, which could lead to advancements in drug delivery systems and tissue engineering .

Mécanisme D'action

The mechanism of action of Fmoc-L-2-Amino-4-bromo-4-pentenoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once incorporated, the compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and pentenoic acid moiety can also participate in various chemical interactions, contributing to the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fmoc-L-2-Amino-4-chloro-4-pentenoic acid

- Fmoc-L-2-Amino-4-iodo-4-pentenoic acid

- Fmoc-L-2-Amino-4-fluoro-4-pentenoic acid

Uniqueness

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties not found in its chloro, iodo, or fluoro counterparts. This uniqueness makes it particularly valuable in applications where specific chemical modifications are required .

Activité Biologique

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. This compound is characterized by the presence of a fluorene-based protecting group (Fmoc) and a brominated side chain, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.13 g/mol. The presence of the bromine atom enhances lipophilicity, which may influence its interaction with biological membranes and overall pharmacokinetic properties.

The mechanism of action of this compound primarily involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing selective reactions at other sites. Once incorporated into peptide chains, this compound can interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Peptide Synthesis

This compound serves as a valuable building block in the synthesis of complex peptides and proteins. Its unique structure allows for the creation of peptide-based probes and inhibitors that are essential for studying cellular processes and identifying therapeutic targets .

Medicinal Chemistry

In medicinal applications, this compound has been explored for its potential in developing peptide-based drugs. Its ability to be selectively incorporated into peptides makes it useful for designing drugs that target specific proteins or pathways, particularly in cancer treatment and enzyme inhibition .

Case Studies

- Cytotoxicity Studies : Research has shown that compounds structurally related to this compound exhibit significant cytotoxicity against various human cancer cell lines. For instance, certain prodrug conjugates derived from similar structures demonstrated potent inhibition of tubulin polymerization, leading to effective disruption of cancer cell growth .

- Enzyme Interaction : Studies focusing on the interaction of Fmoc derivatives with enzymes have indicated that these compounds can serve as effective inhibitors. For example, the incorporation of brominated amino acids has been linked to enhanced inhibitory effects on specific enzymes involved in cancer progression .

Data Table: Comparison of Biological Activities

| Compound Name | Cytotoxicity (GI50) | Mechanism of Action | Notable Effects |

|---|---|---|---|

| This compound | Not extensively documented | Peptide synthesis & enzyme inhibition | Potential for drug development |

| Prodrug Conjugates (e.g., CA4 derivatives) | 0.11 - 40 nM | Tubulin polymerization inhibition | Disruption of tumor vasculature |

| Fmoc-D-Amino Acids | Variable | Peptide formation | Influences receptor binding |

Propriétés

IUPAC Name |

(2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQROHMHEGJMPD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-60-9 | |

| Record name | (2S)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.